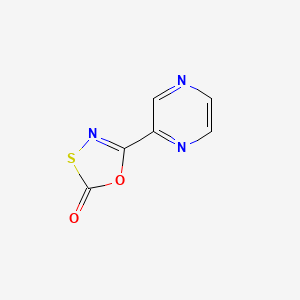

1,3,4-Oxathiazol-2-one, 5-pyrazinyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

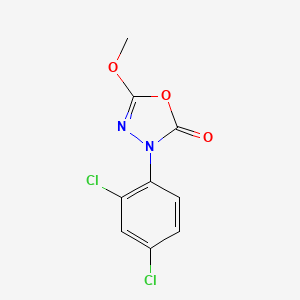

1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is a heterocyclic compound that belongs to the oxathiazolone family. These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The traditional synthetic route for 1,3,4-oxathiazol-2-one involves a 1,3-dipolar cycloaddition reaction. This process typically uses chlorocarbonylsulfenyl chloride and an amide as starting materials, which are heated together in an appropriate solvent such as toluene or chloroform . The reaction conditions may vary, including performing the reaction under an inert atmosphere, adding chlorocarbonylsulfenyl chloride drop-wise, and adjusting the ratio of reactants .

Industrial Production Methods

While specific industrial production methods for 1,3,4-oxathiazol-2-one, 5-pyrazinyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4-Oxathiazol-2-one, 5-pyrazinyl- undergoes various chemical reactions, including:

Thermal Decarboxylation: This reaction leads to the formation of nitrile sulfides, which can be trapped by 1,3-dipolar cycloaddition reactions to form stable heterocycles such as isothiazoles.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include electron-deficient dipolarophiles for trapping nitrile sulfides and various nucleophiles for substitution reactions. Reaction conditions typically involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include isothiazole derivatives and other heterocyclic compounds, depending on the nature of the substituents and reaction conditions .

Applications De Recherche Scientifique

1,3,4-Oxathiazol-2-one, 5-pyrazinyl- has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1,3,4-oxathiazol-2-one, 5-pyrazinyl- involves its ability to inhibit proteasomes. Proteasomes are responsible for degrading proteins and maintaining intracellular protein homeostasis. The compound acts as a suicide-substrate inhibitor, selectively targeting the proteasome’s active sites and preventing protein degradation . This inhibition disrupts cellular processes, leading to the accumulation of damaged proteins and ultimately cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

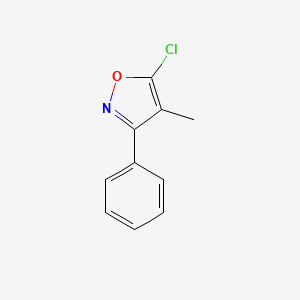

1,4,2-Oxathiazol-5-one: Another isomer of oxathiazolone with similar structural features but different reactivity and applications.

5-Styryl-Oxathiazol-2-one: Known for its potential as an antitubercular agent due to its proteasome inhibition properties.

Uniqueness

1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is unique due to its specific substitution pattern, which enhances its electronic properties and reactivity. This makes it particularly effective as a proteasome inhibitor and a versatile intermediate in organic synthesis .

Propriétés

Numéro CAS |

345631-84-7 |

|---|---|

Formule moléculaire |

C6H3N3O2S |

Poids moléculaire |

181.17 g/mol |

Nom IUPAC |

5-pyrazin-2-yl-1,3,4-oxathiazol-2-one |

InChI |

InChI=1S/C6H3N3O2S/c10-6-11-5(9-12-6)4-3-7-1-2-8-4/h1-3H |

Clé InChI |

MRKHBZRXPVADHR-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C=N1)C2=NSC(=O)O2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)

![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)

![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)

![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)